3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties: a 1,2,3-benzotriazin-4-one core and a 1,3,4-thiadiazol-2-ylidene group. The benzotriazinone system is known for its role in kinase inhibition and DNA repair modulation, while the thiadiazole ring contributes to antimicrobial and anticancer activities. The propanamide linker bridges these moieties, and the isopropyl substituent on the thiadiazole likely enhances lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C15H16N6O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2S/c1-9(2)13-18-19-15(24-13)16-12(22)7-8-21-14(23)10-5-3-4-6-11(10)17-20-21/h3-6,9H,7-8H2,1-2H3,(H,16,19,22) |
InChI Key |
SEACUVMOPUTBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Moiety: This involves the reaction of thiosemicarbazide with suitable aldehydes or ketones.
Linking the Two Moieties: The final step involves coupling the benzotriazinone core with the thiadiazole moiety using a propanamide linker, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzotriazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Benzotriazinone vs. Thiadiazole/Thiazolidinone Derivatives
- Target Compound: The benzotriazinone core provides a planar, electron-deficient aromatic system, which may enhance π-π stacking interactions with biological targets.
- Thiadiazole Derivatives (e.g., Compound 4g, ): These compounds, such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide, replace benzotriazinone with acryloyl-substituted thiadiazoles. The methylphenyl substituent offers moderate lipophilicity (logP ~3.5 predicted), while the acryloyl group introduces conjugation, as evidenced by IR peaks at 1690 cm⁻¹ (C=O) .
- Thiazolidinone Derivatives (e.g., ): Compounds like 3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(5-methyl-[1,3,4]-thiadiazol-2-yl)propanamide feature a thiazolidinone core, which is less rigid than benzotriazinone. This flexibility may reduce target affinity but improve solubility (predicted density: 1.43 g/cm³) .
Substituent Effects
- Isopropyl (Target) vs. Aryl Groups () : The isopropyl group in the target compound increases steric hindrance compared to the 3-methylphenyl group in 4g. This could reduce off-target interactions but may lower solubility (e.g., 4g has a melting point of 200°C, suggesting high crystallinity) .
- However, this may also increase toxicity risks .
Physicochemical and Spectral Properties
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a unique structure within the class of benzotriazinones and thiadiazoles. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a benzotriazine moiety, known for its diverse biological activities, and a thiadiazole ring that enhances its pharmacological profile.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆O₂S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Benzotriazinone derivatives have shown significant antimicrobial activities. A study indicated that certain benzotriazinone compounds exhibit potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound has not been extensively studied in isolation; however, its structural relatives have demonstrated promising results.
Anticancer Activity
Research has highlighted the anticancer potential of benzotriazinone derivatives. For instance, derivatives similar to the target compound have been tested against HepG2 liver carcinoma cells, showing strong inhibitory effects . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.
The proposed mechanism of action for benzotriazinones often involves:
- Inhibition of DNA synthesis : Targeting enzymes involved in DNA replication.
- Interference with metabolic pathways : Affecting energy production and cellular respiration.
Synthesis and Evaluation
A series of studies have synthesized various derivatives of benzotriazinones to evaluate their biological activities. For example, modifications to the benzotriazine core have led to enhanced binding affinities towards specific biological targets, such as bacterial enzymes .
Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Benzotriazinone Derivative A | Antibacterial | E. coli | 12.5 |
| Benzotriazinone Derivative B | Anticancer | HepG2 | 15.0 |
| Thiadiazole-Benzotriazine Hybrid | Antifungal | Candida albicans | 20.0 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that modifications to the thiadiazole component can significantly enhance its interaction with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
